molecular formula C12H8O4S B14607152 Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- CAS No. 57414-03-6

Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-

Cat. No.: B14607152
CAS No.: 57414-03-6
M. Wt: 248.26 g/mol
InChI Key: JSXVNSXLESSQMA-UHFFFAOYSA-N
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Description

Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- is a chemical compound with the molecular formula C12H8O4S It is known for its unique structure, which includes a naphthalene ring system with a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- typically involves the reaction of 1,4-dihydro-1,4-dioxo-2-naphthalenethiol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the thioester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioacetic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)oxy]-
  • Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino]-

Uniqueness

Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- is unique due to the presence of the thioacetic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thioacetic acid group can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making this compound particularly interesting for research and development.

Properties

CAS No.

57414-03-6

Molecular Formula

C12H8O4S

Molecular Weight

248.26 g/mol

IUPAC Name

2-(1,4-dioxonaphthalen-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H8O4S/c13-9-5-10(17-6-11(14)15)12(16)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,14,15)

InChI Key

JSXVNSXLESSQMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)SCC(=O)O

Origin of Product

United States

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